1-Decene

Beschreibung

Significance of Alpha-Olefins in Modern Industrial Chemistry and Academic Inquiry

Alpha-olefins are indispensable in modern industrial chemistry due to their versatile chemical properties and broad range of applications nih.gov. Their high reactivity, compared to internal olefins and linear alkanes, makes them preferred starting materials in numerous processes nih.gov. Globally, the production of alpha-olefins exceeds 5 million metric tons annually, a figure that continues to grow nih.gov.

In the plastics industry, LAOs serve as critical co-monomers in the production of polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), enhancing properties such as flexibility, impact resistance, and transparency nih.govnih.govwikipedia.org. For instance, the incorporation of LAOs in linear low-density polyethylene (LLDPE) has revolutionized the plastic film industry by improving stretchability, puncture resistance, and tear strength nih.gov.

Beyond plastics, alpha-olefins are fundamental in the formulation of high-performance lubricants, particularly polyalphaolefins (PAOs) nih.govwikipedia.orgwikipedia.org. These synthetic lubricants offer superior thermal stability, low volatility, and excellent lubricating properties, making them vital for automotive engines, industrial machinery, and aerospace applications.

Furthermore, alpha-olefins are widely utilized as raw materials for surfactants and detergents due to their excellent foaming, wetting, and emulsifying capabilities nih.govwikipedia.org. Ethoxylated alpha-olefins, formed by reacting alpha-olefins with ethylene (B1197577) oxide, are common in personal care products and cleaning agents nih.gov. They are also precursors for plasticizers, which increase the flexibility and durability of polymers like flexible PVC. The use of C10-C14 LAOs in detergent production contributes to reduced environmental impact due to increased biodegradability nih.gov.

In academic inquiry, the study of alpha-olefins is driven by ongoing research and development (R&D) efforts focused on improving synthesis methods, exploring new catalytic systems, and developing sustainable production routes nih.govnih.gov. For example, research is underway to develop "green" alpha-olefin production processes through enzyme design and metabolic engineering in bacterial strains, aiming to reduce dependency on fossil oil and lower carbon footprints. Investigations into catalytic oligomerization, particularly with metallocene catalysts, are crucial for controlling the properties of derived products, such as the viscosity characteristics of polyolefin oils.

The Unique Role of 1-Decene as a C10 Alpha-Olefin in Scientific Investigation

This compound, a C10 alpha-olefin with the chemical formula C10H20, holds a unique and significant position in scientific investigation and industrial applications ethersolvent.com. It is considered the most industrially important isomer among decene forms.

One of its most prominent roles is as a primary feedstock for the production of polyalphaolefins (PAOs) wikipedia.org. PAOs, derived from the oligomerization of this compound, are high-performance synthetic base fluids for lubricants and functional fluids wikipedia.org. These lubricants exhibit exceptional thermal and oxidative stability, viscosity control, and lubricity, making them superior alternatives to traditional mineral oils in demanding applications such as automatic transmission engines, crankcases, aviation, and industrial gear systems. Research findings indicate that this compound is currently the most widely used monomer for PAO oil production. The oligomerization of this compound using metallocene catalysts has shown high catalytic activity and yields poly(this compound) with a tactic side chain structure, demonstrating its potential for commercial lubricant base oil production. Studies have also explored two-step oligomerization processes to prepare PAOs with improved viscosity-temperature performance and low-temperature fluidity, even utilizing this compound dimers as reactants to reduce waste and processing costs.

Beyond lubricants, this compound serves as a crucial monomer in the production of various copolymers, including linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), where its incorporation enhances flexibility and processability. It is also widely used as an intermediate in the synthesis of a diverse range of chemical compounds, including epoxides, amines, oxo alcohols, synthetic fatty acids, and alkylated aromatics ethersolvent.comwikipedia.org. These derivatives find applications in various sectors, from flavors and perfumes to pharmaceuticals and resins.

The physical and chemical properties of this compound, which contribute to its versatility and utility, are summarized in the table below:

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20 | wikipedia.org |

| Molecular Weight | 140.27 g/mol | |

| CAS Number | 872-05-9 | |

| Appearance | Colorless liquid; clear water-white, mobile liquid | |

| Odor | Mild, pleasant | |

| Boiling Point | 170 °C; 339.1°F at 760 mmHg | |

| Melting Point | -66.3 °C; -87.3°F | |

| Flash Point | 47.78 °C (118.00 °F TCC); 128°F | |

| Density | 0.74000 to 0.74400 @ 20.00 °C; 0.741 g/mL @ 25 °C; 0.75 g/cm3 @ 15 °C | ethersolvent.com |

| Refractive Index | 1.42000 to 1.42300 @ 20.00 °C; 1.4215 @ 20 °C | |

| Solubility in Water | Insoluble | |

| Solubility in Ethanol (B145695) | Miscible | |

| Solubility in Ether | Miscible | |

| Vapor Pressure | 1.670000 mmHg @ 25.00 °C | |

| XLogP (predicted) | 5.7 |

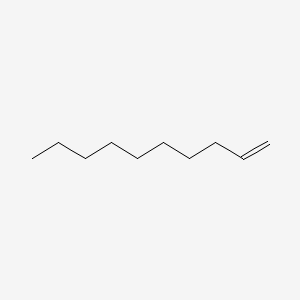

Structure

3D Structure

Eigenschaften

IUPAC Name |

dec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFLGGQVNFXPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |

| Record name | 1-Decene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(1-decene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027329 | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.84 (Air= 1) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydecene, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-16 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for 1 Decene and Its Derivatives

Oligomerization of Ethylene (B1197577): Catalytic Mechanisms and Process Optimization

Ethylene oligomerization is a key industrial process for producing linear alpha olefins (LAOs), including 1-decene. researchdive.comdimensionmarketresearch.comgrandviewresearch.com This process involves the controlled linkage of multiple ethylene (C₂H₄) units to form longer hydrocarbon chains. grandviewresearch.com

The Ziegler process, particularly its modified versions, is a prominent method for industrial alpha-olefin production. grandviewresearch.com The original Ziegler process, employed by companies like CPChem, typically involves a single stage for alpha-olefin production, which offers less flexibility in controlling the product distribution. grandviewresearch.com

In contrast, modified Ziegler processes, such as those utilized by INEOS Oligomers, incorporate two separate steps, providing enhanced flexibility in product distribution, albeit with increased process complexity. grandviewresearch.com INEOS Oligomers, for instance, produces this compound with a purity exceeding 99% olefinic content using a modified Ziegler ethylene chain growth technology. ineos.com Ziegler-Natta catalysts are also employed for the oligomerization of this compound itself, yielding mixtures of dimers, trimers, tetramers, and pentamers. acs.orgworldscientific.comresearchgate.net

The Shell Higher Olefins Process (SHOP) is a sophisticated and highly flexible chemical process developed by Shell for the production of linear alpha olefins through ethylene oligomerization and subsequent olefin metathesis. grandviewresearch.comresearchgate.netwikipedia.org This process was commercialized in 1977. wikipedia.org

The initial step in SHOP involves the oligomerization of ethylene to a mixture of even-numbered alpha-olefins. This reaction is catalyzed by a nickel-phosphine complex and typically occurs at temperatures between 80 and 120 °C and pressures ranging from 70 to 140 bar (7 to 14 MPa). wikipedia.org The catalytic cycle involves ethylene coordination and insertion, leading to nickel-alkyl intermediates, from which alpha-olefins are generated via beta-elimination. wikipedia.orguni-ulm.de

A significant advantage of SHOP is its ability to manage the broad distribution of olefin products. While the C₁₂ to C₁₈ olefin fraction has direct commercial value, the remaining lighter (

Recent advancements in catalyst development for ethylene oligomerization have focused on improving selectivity, activity, and process efficiency. Chromium-based catalysts have shown remarkable selectivity and activity, particularly for the production of 1-hexene (B165129) and 1-octene (B94956). researchgate.netmdpi.commdpi.comcaltech.edu These catalysts often operate via a metallacyclic mechanism, which explains their ability to produce specific oligomer lengths rather than a broad Schulz-Flory distribution. mdpi.comcaltech.eduacs.org

Nickel-based catalysts continue to be a significant area of research, with many new systems developed in recent years exhibiting high catalytic activities under mild conditions. researchgate.net Some nickel complexes, particularly those incorporating non-innocent boron centers, demonstrate tunable selectivity for ethylene dimerization versus higher oligomerization based on ligand structure and co-catalyst identity. csic.es Ni-containing mesoporous silica-alumina catalysts have also shown high and stable activity in ethylene oligomerization. researchgate.net

Dehydroformylation and Dehydroxymethylation Routes

Dehydroformylation and dehydroxymethylation represent alternative synthetic routes for producing normal alpha olefins, including this compound. These methods involve the conversion of aldehydes, primary alcohols, and terminal vicinal diols into the corresponding olefins. nih.govescholarship.orgmolaid.comgoogle.comjustia.com

Specifically, oxidative dehydroxymethylation processes can convert alcohol compounds to normal alpha olefins, while oxidative dehydroformylation processes are used to convert aldehyde compounds to normal alpha olefins. google.com A notable development in this area involves the use of a rhodium catalyst to access olefins from primary alcohols through a C-C bond cleavage (dehomologation) mechanism. nih.govescholarship.org This process is facilitated by the use of a sacrificial hydrogen acceptor, such as N,N-dimethylacrylamide (DMAA). nih.govescholarship.org

Moreover, a two-carbon dehomologation of olefins can be achieved by combining olefin dihydroxylation with oxidative dehydroxymethylation. For example, 1-dodecene (B91753) can be effectively transformed into this compound using this strategy. nih.govescholarship.org These routes offer beneficial selectivity, minimizing the formation of undesirable by-product alkanes and internal olefins. google.com

Cracking of Higher Carbon Content Petroleum Waxes

In addition to ethylene oligomerization, the cracking of higher carbon content petroleum waxes is a significant commercial method for the production of this compound. researchdive.comdimensionmarketresearch.comimarcgroup.comgiiresearch.comgiiresearch.com This process involves breaking down larger hydrocarbon molecules present in petroleum waxes into smaller, more valuable olefinic compounds through thermal or catalytic cracking. researchdive.comdimensionmarketresearch.com This method, alongside ethylene oligomerization, constitutes one of the primary industrial routes for this compound synthesis. researchdive.com

Derivatization and Functionalization Strategies

This compound, as a linear alpha olefin, is a highly versatile building block in organic synthesis and can undergo a wide range of derivatization and functionalization reactions. It readily participates in reactions characteristic of alpha olefins due to its terminal double bond. ineos.com

A primary application of this compound is its use as a monomer in the production of various copolymers. researchdive.comdimensionmarketresearch.comimarcgroup.comgiiresearch.comfishersci.nlgiiresearch.com Beyond polymerization, it serves as a crucial intermediate for synthesizing a diverse array of chemical products. These include epoxides, which are cyclic ethers used in resins and polymers; amines, which are fundamental in pharmaceuticals and agrochemicals; oxo alcohols, produced via hydroformylation and used in plasticizers and detergents; synthetic lubricants, particularly polyalphaolefins (PAOs); synthetic fatty acids; and alkylated aromatics. researchdive.comdimensionmarketresearch.comimarcgroup.comgiiresearch.comfishersci.nlgiiresearch.comineos.com

Hydroformylation is a significant functionalization pathway for this compound, converting it into aldehydes. This reaction is often catalyzed by rhodium complexes, and research has explored its kinetics and regioselectivity in various media. researchgate.netscu.edu.cn

Asymmetric allylic functionalization of this compound is another advanced strategy. For instance, linear this compound can undergo enantioselective allylic amination, leading to the formation of chiral amines. nih.gov This process typically involves a one-pot sequence of palladium-catalyzed allylic C-H bond oxidation under neutral conditions to form linear allyl benzoates, followed by an iridium-catalyzed allylic substitution. nih.gov This methodology allows for the introduction of various functional groups with control over stereochemistry. nih.gov

Furthermore, this compound can be directly oligomerized to produce poly-alpha-olefins (PAOs), which are high-performance synthetic lubricants. acs.orgresearchgate.net Research in this area includes optimizing catalyst systems, such as Ziegler-Natta catalysts, to control the molecular weight and properties of the resulting PAOs. acs.orgresearchgate.net The exploration of functional group transfer reagents (FGTRs) and various catalytic systems, including photochemistry, electrochemistry, and mechanochemistry, is also being pursued for the difunctionalization of unsaturated hydrocarbons like this compound. unibe.ch

Direct Bromination of this compound Derivatives

Direct bromination of alkenes, including this compound, typically proceeds via an addition reaction across the double bond, forming vicinal dibromides. This process involves the formation of a cyclic bromonium ion intermediate, leading to anti-addition products. nih.govnih.govfishersci.ca For terminal olefins, the reaction generally follows Markovnikov's rule in the presence of nucleophiles like methanol (B129727) (methoxy-bromination). researchgate.net

A notable advancement in this area is the catalyst-free 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source. This method operates under mild reaction conditions, eliminating the need for a catalyst or an external oxidant. It has been shown to transform various alkene substrates into corresponding 1,2-dibrominated products with good to excellent yields and exclusive diastereoselectivity, offering a practical and greener approach to synthesize vicinal dibromides. thegoodscentscompany.com Specifically, 1,2-dibromodecane (B1615335) can be obtained from this compound through such bromination processes. nih.govnih.govthegoodscentscompany.com

Cross-Metathesis Reactions for Specialty Derivatives

Cross-metathesis (CM) reactions have emerged as a powerful tool for preparing functionalized alkenes and their derivatives, allowing for the precise construction of carbon-carbon bonds. nih.govbioregistry.io this compound, as a terminal olefin, is a frequently employed substrate in these transformations.

Research has demonstrated the successful cross-metathesis of this compound with various partners to yield specialty derivatives. For instance, the cross-metathesis between this compound and N-benzyloxyacrylamide has been achieved efficiently using Grubbs' second-generation catalyst. This reaction proceeds rapidly in refluxing dichloromethane, providing the cross-metathesis product in good yields. nih.gov

Furthermore, this compound has been utilized in cross-metathesis reactions with alkynes for the synthesis of fatty dienes. bioregistry.io Studies have also reported the cross-metathesis of this compound with (E)-4-octene, highlighting the versatility of this compound as a substrate in olefin metathesis. fishersci.at

Table 1: Representative Cross-Metathesis Reactions of this compound

| This compound Partner | Catalyst Type | Product Type | Yield / Selectivity | Reference |

| N-benzyloxyacrylamide | Grubbs' Second-Generation | Hydroxamate derivative | 81% | nih.gov |

| Alkynes | Not specified in snippet | Fatty dienes | High yields | bioregistry.io |

| (E)-4-octene | Ruthenium dithiolate catalysts | Internal olefins | Not specified | fishersci.at |

| Allyl chloride, 2-methylprop-2-enyl chloride | Not specified in snippet | Internal olefins (Z/E mixtures) | Good yields | bioregistry.io |

Reduction and Substitution Reactions of Halogenated Intermediates

Halogenated derivatives of this compound, such as 1,2-dibromodecane, serve as valuable intermediates in organic synthesis, capable of undergoing various reduction and substitution reactions to form more complex molecules. chembeez.com

One common transformation involves the elimination of hydrogen halides from vicinal dihalides. For example, treating 1,2-dibromodecane with a strong base like potassium hydroxide (B78521) in aqueous ethanol (B145695) leads to dehydrohalogenation, yielding a mixture of isomeric bromodecenes, including 1-bromodecene, 2-bromodecene, and 3-bromodecene. These monobrominated decenes can then be further reacted with an even stronger base, such as sodium amide in dimethyl sulfoxide, to form alkynes like 1-decyne. nih.govciteab.com

Electrochemical reduction offers another pathway for the transformation of halogenated decane (B31447) derivatives. Studies on the electrochemical reduction of 1,10-dibromodecane (B1670030) have shown the production of n-decane, this compound, and 1,9-decadiene (B157367). These reactions proceed through carbanion intermediates. cenmed.com

Enantioselective Functionalization of Allylic C-H Bonds

The enantioselective functionalization of allylic C-H bonds in terminal alkenes, including this compound, represents a significant advancement in organic synthesis, enabling the direct installation of new functional groups with high stereocontrol. nih.gov This approach avoids the need for pre-functionalization, making it more atom- and step-economical.

Beyond amination, palladium-catalyzed branch- and enantioselective allylic C-H alkylation has also been developed for α-alkenes, further expanding the scope of direct C-H functionalization.

Functionalization via Copolymerization with Hydroxyl-Containing Monomers

Incorporating hydroxyl groups into polyolefins derived from this compound can significantly enhance their properties, such as compatibility and adhesion with polar components. However, direct copolymerization of this compound with monomers containing free hydroxyl groups can be challenging due to potential inhibition of polymerization by the hydroxyl functionality.

Research indicates that 2-hydroxyethyl methacrylate (B99206) (HEMA), a common hydroxyl-containing monomer, did not undergo copolymerization with this compound when catalyzed by palladium-diimine complexes, suggesting that the free hydroxyl groups might inhibit the insertion of new monomers. In contrast, 2-acetylethyl methacrylate, where the hydroxyl group is protected as an ester, successfully copolymerized with this compound, yielding a polymer with a terminal ester group.

An effective strategy to overcome this challenge involves the use of protected hydroxyl-containing monomers, followed by deprotection after polymerization. For instance, the copolymerization of ethylene with TIBA-protected 9-decen-1-ol (B78377) (DC-OH) using half-titanocene catalysts has successfully afforded functional polyethylene (B3416737) containing hydroxyl groups after subsequent deprotection.

Another approach involves the copolymerization of this compound with monomers that can be later modified to introduce hydroxyl groups. For example, this compound can be used as an additional comonomer in the copolymerization of ethylene and esters of vinyl alcohol, such as vinyl acetate. The resulting polyvinyl acetate-containing copolymers can then be converted into poly(vinyl alcohol)-containing copolymers through hydrolysis or catalyzed alcoholysis, thereby introducing hydroxyl functionalities into the polymer chain. This highlights an indirect but effective route to functionalize this compound-derived polymers with hydroxyl groups.

Catalytic Reaction Mechanisms and Kinetics of 1 Decene Transformations

Oligomerization of 1-Decene

Oligomerization is a chemical reaction where olefin molecules combine to form higher molecular-weight compounds. The reaction mechanism of oligomerization is dependent on the characteristics of the applied catalysts, such as Ziegler-Natta or metallocene systems, which propagate reactant molecules through the insertion of monomers into the vacant orbit sites of transition metal catalysts. mdpi.com

Ziegler-Natta Catalysis: Kinetics and Mechanism

Traditional Ziegler-Natta catalysts, while having demonstrated low activity in some instances, have been extensively studied for the oligomerization of α-olefins. researchgate.net These heterogeneous systems are typically composed of titanium tetrachloride (TiCl4, PubChem CID: 24817) supported on magnesium chloride (MgCl2, PubChem CID: 24584) and activated by co-catalysts such as triethylaluminum (B1256330) (AlEt3) or diethylaluminum chloride (Et2AlCl, PubChem CID: 68571). nih.gov

Supported catalysts play a critical role in Ziegler-Natta oligomerization of this compound. Magnesium chloride (MgCl2) is a common support material, providing a surface for the dispersion of titanium active sites. For instance, an oligomer of this compound was successfully synthesized using a Ziegler-Natta catalyst composed of TiCl4 and Et2AlCl, with MgCl2 as the support. This system demonstrated good catalytic activity, achieving 143.8 kg oligomer/mol Ti h under typical conditions. researchgate.netresearchgate.netresearchgate.net

Silicon dioxide (SiO2, PubChem CID: 5326079) also serves as an effective support. Studies have shown that Ziegler-Natta catalysts consisting of TiCl4, aluminum chloride (AlCl3, PubChem CID: 24013), and Et2AlCl, with SiO2 as a support, are desirable for this compound oligomerization, exhibiting good catalytic activity, such as 153.4 kg oligomer/mol Ti h. researchgate.net The immobilization of active components on support materials like MgO-Al2O3-SiO2 ternary oxide (MAS) is an effective strategy to minimize negative environmental and health impacts associated with hazardous Lewis acid catalysts. Al-Ti/MAS catalysts, for example, feature more Lewis acid sites and better pore structure accessibility, leading to much higher activity and stability compared to γ-Al2O3-derived catalysts. wsu.edu

The performance of Ziegler-Natta catalysts in this compound oligomerization is significantly influenced by reaction parameters such as temperature, the nature and concentration of the co-catalyst, and the molar ratios of catalyst components.

Temperature: Higher reaction temperatures generally lead to increased conversion of this compound and the formation of dimers and trimers. For instance, in one study, the conversion of this compound increased from 9% to 70% as the reaction temperature rose from 423 K to 483 K. At 483 K, the product composition after 11 hours consisted of 50% dimers and 23% trimers. researchgate.net However, an increase in temperature can also lead to increased conversion of dimers to trimers, indicating an optimal temperature for dimer production, which was found to be around 443 K in a microwave-assisted system over a HY zeolite catalyst. mdpi.com

Co-catalyst and Molar Ratios: The co-catalyst, typically an organoaluminum compound like Et2AlCl, plays a crucial role in activating the transition metal precursor. Optimizing the ratio of catalyst to co-catalyst is essential for achieving the best catalytic activity. For instance, in a Ziegler-Natta system with TiCl4 and Et2AlCl on MgCl2 support, the effects of the Al/Ti ratio were investigated, showing that the catalyst system was desirable for this compound oligomerization with good catalytic activity. researchgate.netresearchgate.net The selectivity of the dimerization reaction can also depend on the ratio of catalytically active sites, which can be influenced by the co-catalyst. mdpi.com

The following table summarizes some reported conditions and outcomes for this compound oligomerization using Ziegler-Natta type catalysts:

| Catalyst System | Support | Temperature (K) | Al/Ti Molar Ratio | Activity (kg oligomer/mol Ti h) | Product Distribution (main fractions) | Reference |

| TiCl4 / Et2AlCl | MgCl2 | - | - | 143.8 | Di-, Tri-, Tetra-, Pentamer | researchgate.netresearchgate.net |

| TiCl4 / AlCl3 / Et2AlCl | SiO2 | - | - | 153.4 | Di-, Tri-, Tetra-, Pentamer | researchgate.net |

| TiCl4 / Et2AlCl (for copolymerization) | - | - | - | - | Quaternary carbon centers | researchgate.netresearchgate.netacs.org |

| TiCl4 / Et2AlCl (copolymerization with dimer) | - | - | - | - | Star-branched, quaternary carbon | researchgate.net |

The chain propagation in Ziegler-Natta oligomerization of this compound primarily involves insertion mechanisms. The most common is 1,2-insertion (head-to-tail) , where the alpha-olefin inserts with its least substituted carbon atom bonding to the metal center. researchgate.netnih.gov This leads to a linear growth of the polymer chain.

However, 2,1-misinsertions (head-to-head or tail-to-tail) can also occur. These misinsertions lead to branched structures. researchgate.netresearchgate.net The rate of insertion can be slow due to the higher barrier for olefin insertion into bulkier secondary metal-alkyl species, which compete with other chain transfer reactions. nih.gov

β-hydride elimination is a crucial chain termination mechanism in Ziegler-Natta catalysis. In this process, a hydrogen atom from the β-carbon of the growing polymer chain transfers to the metal center, leading to the formation of a metal hydride and a polymer chain with a terminal double bond (vinylidene group). nih.govresearchgate.netresearchgate.netlibretexts.orgpageplace.de This metal hydride can then re-initiate the oligomerization cycle. Oligomers containing internal disubstituted vinylidene groups can be formed through 2,1-insertion followed by β-hydride elimination, or through 2,1-insertion, rearrangement, and subsequent β-hydride elimination. researchgate.netresearchgate.net Chain termination in α-olefin oligomerization often favors chain transfer to the co-catalyst, producing saturated end groups. researchgate.netresearchgate.net

Ziegler-Natta catalyzed oligomerization of this compound can lead to the formation of branched hydrocarbons, including those with quaternary carbon centers. The occurrence of 2,1-misinsertions during chain propagation is a primary reason for the formation of branched structures. researchgate.netresearchgate.net

Specifically, in a two-step oligomerization process involving a metallocene catalyst followed by a Ziegler-Natta catalyst (TiCl4/Et2AlCl), poly-α-olefins containing quaternary carbon centers were successfully prepared. The 13C NMR spectrum of the copolymerization product of this compound and its dimer (obtained from metallocene catalysis) confirmed the existence of quaternary carbon centers. researchgate.netresearchgate.netacs.org These structures are particularly desirable as they can impart improved viscosity-temperature performance and low-temperature fluidity to the resulting PAOs. researchgate.netresearchgate.netacs.org The coordination polymerization process with Ziegler-Natta catalysts exhibits stereotactic selectivity, contributing to products with higher stereoregularity. acs.org

Metallocene Catalysis: Kinetics and Mechanism

Metallocene catalysts (e.g., based on Zirconium (Zr, PubChem CID: 23955), Titanium (Ti, PubChem CID: 23961), or Hafnium (Hf, PubChem CID: 23958)) represent a significant advancement over traditional Ziegler-Natta systems, offering advantages such as single active centers, high reactivity, and the ability to effectively control stereoselectivity. researchgate.netmdpi.com Methylaluminoxane (MAO) is commonly used as a co-catalyst in metallocene catalysis. ecust.edu.cn

The general mechanism for metallocene-catalyzed oligomerization involves the coordination of an olefin to a vacant site on the metal center, followed by migratory insertion of the coordinated olefin into the growing polymer chain. nih.govlibretexts.org The initiation step involves the formation of a cationic alkyl metallocene species. Subsequent monomer insertion (propagation) extends the chain. Chain termination can occur via β-hydride elimination, producing a metal hydride and an olefin with a terminal double bond. nih.gov

The influence of temperature on metallocene-catalyzed oligomerization is also significant. As the temperature increases, the relative molecular mass of the product typically decreases, and the molecular weight distribution broadens. An optimum polymerization temperature of 80°C (353 K) was reported for the tBuNC(Me)2(η5-C5H5)ZrCl2/MAO system. ecust.edu.cn The relative molecular mass distribution was found to be close to 2, consistent with the kinetic model hypothesis that metallocene catalysts possess a single active center. ecust.edu.cn

Post-metallocene complexes, such as [M{2,2′-(OC6H2-4,6-tBu2)2NHC2H4NH}(OiPr)2] (M = Ti, Zr, Hf) activated by (Ph3C)[B(C6F5)4] (Trityl tetrakis(pentafluorophenyl)borate, PubChem CID: 16709841), have also been employed for this compound oligomerization. These systems exhibited activities ranging from 362 to 484 g oligomer mmol cat−1 h−1. The resulting oligomers were characterized by molecular weights (Mn) of 445–608 g/mol and polydispersity index (PDI) values of 1.13–1.30. nih.govpreprints.org The initiation rate constant (ki) varied with the metal, with the Zr complex (60b) showing a higher ki than Ti (60a) and Hf (60c) complexes. A higher ki value, indicating a greater number of active centers, correlates with the formation of lower-molecular-weight oligomers. mdpi.comnih.gov

The following table summarizes some reported kinetic parameters and conditions for this compound oligomerization using metallocene catalysts:

| Catalyst System | Co-catalyst | Temperature (°C) | Apparent Activation Energy (kJ/mol) | Monomer Concentration Dependence | Product Characteristics | Reference |

| tBuNC(Me)2(η5-C5H5)ZrCl2 | MAO | 80 (optimum) | 4.86 | 1.47 level | Lower molecular weight at higher T, PDI ≈ 2 | ecust.edu.cn |

| [M{2,2′-(OC6H2-4,6-tBu2)2NHC2H4NH}(OiPr)2] (M=Ti,Zr,Hf) | (Ph3C)[B(C6F5)4] | 80-120 | - | - | Mn = 445-608 g/mol , PDI = 1.13-1.30, Tacticity (mm+rr) 86.8-88.5% | nih.govpreprints.org |

| Ph2Si(Cp)(9-Flu)ZrCl2 | MAO | 60 (co-oligomerization) | - | - | Internal disubstituted vinylidene, saturated end groups | researchgate.net |

Influence of Ligand Structure on Molecular Weight and Distribution

The structure of ligands in catalytic systems plays a crucial role in controlling the molecular weight and distribution of this compound oligomers. In metallocene-catalyzed oligomerization, the electronic and steric factors of the ligand, along with the nature of the activator and reaction conditions, significantly determine the productivity and selectivity of the catalytic system researchgate.net.

For instance, studies on this compound oligomerization using new complexes bearing diamine-diphenolate ligands have shown a direct relationship between ligand structure and the molecular weight of the obtained oligomers. Increasing the length of the aliphatic linkage between nitrogen donor atoms in these ligands can shift the polydispersity index (PDI, Mw/Mn) to higher values researchgate.net. Furthermore, the choice of catalyst ligand can influence the molecular weight of polymerization products by affecting the energy barrier of C-C insertion reactions nih.gov.

Role of Co-catalysts (e.g., Methylaluminoxane (MAO), Triisobutylaluminium (TIBA))

Co-catalysts are essential components in many this compound oligomerization systems, particularly with metallocene catalysts, influencing both activity and product characteristics.

Methylaluminoxane (MAO): MAO is a commonly used co-catalyst in metallocene-catalyzed this compound oligomerization, contributing to good catalytic performance and products with low viscosity and high viscosity index ecust.edu.cn. For example, in the polymerization of this compound catalyzed by tBuNC(Me)2(η5-C5H5)ZrCl2/MAO, the apparent activation energy was calculated to be 4.86 kJ/mol. As temperature increased, the relative molecular mass of the product decreased, and its distribution widened ecust.edu.cn. In ethylene (B1197577)/1-decene copolymerization, MAO, often with bridged metallocene catalysts like rac-Et(Ind)2ZrCl2, can lead to higher catalytic activities, attributed to a "positive" comonomer effect that enhances solubility, activates new catalyst sites, and increases monomer insertion rates mdpi.com. MAO is also used in conjunction with zirconium chloride and TIBA in some catalytic systems for this compound polymerization researchgate.net.

Triisobutylaluminium (TIBA): TIBA acts as a co-catalyst, often alongside MAO or other activators, in the oligomerization of alpha-olefins, including this compound mdpi.com. It plays a role in the formation of the active site of metallocene catalysts through alkylation rubber.or.kr. In some systems, TIBA, in combination with fluorinated aluminosilicate, has been successfully used in zirconocene-catalyzed oligomerization of alpha-olefins mdpi.com.

Kinetic Modeling and Apparent Activation Energy Determination

Kinetic studies are crucial for understanding and optimizing this compound transformation processes. Apparent activation energies provide insights into the energy barriers of these reactions.

For the oligomerization of this compound over a HY zeolite catalyst, the apparent activation energies for dimerization and trimerization were determined to be 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively mdpi.comdntb.gov.ua. Another study using a tungsten-zirconia catalyst reported lower activation energies of 21.0 ± 0.5 kJ/mol for dimerization and 33.0 ± 0.6 kJ/mol for trimerization, suggesting a higher concentration of acidity on the catalyst surface researchgate.net. In the case of this compound oligomerization catalyzed by an AlCl3-ethanol complex, the apparent activation energy was found to be 4.98 kJ/mol, indicating a cationic reaction process sylzyhg.com. For metallocene/MAO catalytic systems, the apparent activation energy for this compound polymerization was calculated as 4.86 kJ/mol ecust.edu.cn.

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been successfully fitted to experimental data for this compound oligomerization, indicating a surface reaction-controlled process dntb.gov.ua.

Table 1: Apparent Activation Energies for this compound Oligomerization

| Catalyst System | Reaction Type | Apparent Activation Energy (kJ/mol) | Reference |

| HY zeolite | Dimerization | 70.8 ± 0.8 | mdpi.comdntb.gov.ua |

| HY zeolite | Trimerization | 83.6 ± 0.9 | mdpi.comdntb.gov.ua |

| Tungsten-zirconia catalyst | Dimerization | 21.0 ± 0.5 | researchgate.net |

| Tungsten-zirconia catalyst | Trimerization | 33.0 ± 0.6 | researchgate.net |

| AlCl3-ethanol complex | Oligomerization | 4.98 | sylzyhg.com |

| Metallocene/MAO catalyst | Polymerization | 4.86 | ecust.edu.cn |

| HY zeolite (overall oligomerization) | Oligomerization | 62.0 ± 0.2 | dntb.gov.ua |

Coordinative Chain Transfer Polymerization (CCTP)

Coordinative Chain Transfer Polymerization (CCTP) is a technique that allows for the efficient regulation of molecular weight in olefin oligomerization. In the CCTP of this compound, very effective, fast, and reversible chain transfer can be achieved between an active transition metal-based propagating center and a chain transfer agent like diethylzinc (B1219324) (ZnEt2) rsc.orgresearchgate.netrsc.org. The addition of ZnEt2 to the oligomerization system effectively decreases the molecular weight of the obtained oligomers rsc.orgrsc.org.

A significant advantage of the CCTP technique is its ability to bypass the β-H termination pathway, leading to oligomer chains without unsaturated bonds rsc.orgrsc.org. Kinetic studies have also shown that ZnEt2, in addition to its role as a chain transfer agent, can significantly reduce catalyst consumption rsc.orgrsc.org. This approach has been explored for producing low viscosity PAOs, potentially offering a more sustainable alternative to hazardous catalyst systems like BF3 rsc.org.

Lewis Acid Catalysis (e.g., AlCl3, BF3)

Lewis acid catalysts are widely employed in the cationic oligomerization of alpha-olefins, including this compound, for the production of synthetic lubricants (PAOs) wsu.eduresearchgate.netresearchgate.net.

Aluminum Trichloride (AlCl3): AlCl3 is a significant Lewis acid catalyst in cationic polymerization due to its good catalytic effect, leading to high polymer yield, narrow molecular weight distribution, and good selectivity in alpha-olefin oligomerization google.com. It is used in the oligomerization of this compound to produce this compound oligomer, often supported on carriers like gamma-alumina (γ-Al2O3) google.com. The principle is believed to be based on cationic oligomerization, forming a complexed catalyst system with a promoter, such as water google.com. While highly active, AlCl3 can be corrosive google.com. The use of AlCl3, sometimes with toluene (B28343) as a solvent, can control the molecular weight of the final product, leading to lower molecular weight and kinematic viscosity d-nb.info. Supported bimetallic catalysts involving AlCl3 and TiCl4 on porous materials have also been developed for this compound oligomerization wsu.edubrandeis.edu. Liquid coordination complexes (LCCs), which are liquid Lewis acids based on metal halides like AlCl3 and organic donor molecules, have been successfully used in the carbocationic oligomerization of this compound as a potential replacement for BF3 swadzba-kwasny-lab.orgrsc.orgrsc.orgrsc.org.

Boron Trifluoride (BF3): BF3 is a preferred choice for the synthesis of low-viscosity PAOs (kinematic viscosity at 100°C < 10 cSt) researchgate.net. Pure BF3 is not an effective oligomerization catalyst; it requires a small amount of a polar compound, such as water, alcohols (e.g., decanol, pentaerythritol), phosphoric acid, or silica (B1680970) gel, as a promoter acs.orggoogle.comresearchgate.netsylzyhg.com. The reaction temperature can influence the product distribution, with lower temperatures favoring higher oligomers but slower reaction rates, and higher temperatures leading to faster rates but increased dimer yield google.com. BF3-silica-water catalyst systems have been investigated for their ability to be recycled, minimizing BF3 consumption and disposal issues acs.org. Despite its effectiveness, BF3 can present disposal challenges google.com.

Heterogeneous Mesoporous Catalysts (e.g., Al-MCM-41)

Heterogeneous mesoporous catalysts offer advantages in terms of separability and reusability. Al-MCM-41, an aluminum-containing mesoporous silica material, has been investigated for the oligomerization of this compound researchgate.netrsc.orgacs.orgdntb.gov.ua.

Impact of Acidity on Oligomer Selectivity and Conversion

The acidity of mesoporous catalysts like Al-MCM-41 significantly impacts the selectivity and conversion of this compound oligomerization. Al-MCM-41 exhibits greater activity compared to many microporous and layered materials, and its activity correlates well with the concentration of acid sites researchgate.net.

Studies have shown that increasing the acidity of these materials promotes oligomer selectivity, particularly for the trimer (C30) rsc.org. Lewis acid sites on Al-MCM-41 are active in triggering both isomerization and dimerization reactions, while weak Brønsted acid sites appear inactive for dimerization researchgate.net. Materials with specific SiO2/Al2O3 ratios can exhibit optimal activity; for instance, an Al-MCM-41 sample with an SiO2/Al2O3 ratio of 20 has shown the highest activity in some contexts researchgate.net. A heterogeneous catalyst based on mesoporous silica, when optimized for acidity, can achieve high conversion (70.7%) and high oligomer selectivity (96.7%), and can be regenerated and maintain its activity over multiple cycles rsc.org.

Polymerization and Copolymerization of this compound

Synthesis of Poly-alpha-olefins (PAOs) from this compound

Functionalization of PAO Resins

The functionalization of polyalphaolefin (PAO) based resins often involves the copolymerization of this compound with other functional monomers. One approach involves the facile cationic polymerization of this compound with 9-decenol to produce a co-oligomer. This co-oligomer can then be further functionalized, for instance, by reacting it with acryloyl chloride to synthesize a macromer product. The resulting macromer contains photo-polymerizable C=C double bonds, which can be crosslinked via visible light irradiation in the presence of a photo-initiator system to form three-dimensional PAO networks. The microstructure of these synthesized and modified resins can be characterized using techniques such as H-NMR, FTIR, and GPC researchgate.netresearchgate.netdntb.gov.ua.

Copolymerization with other Alpha-Olefins (e.g., 1-Hexene (B165129), 1-Octene (B94956), 1-Dodecene)

Copolymerization of this compound with other alpha-olefins like 1-hexene, 1-octene, and 1-dodecene (B91753) is a common strategy for producing linear low-density polyethylene (B3416737) (LLDPE) and other polyalphaolefins nih.govresearchgate.netmdpi.com. These reactions are often carried out using various catalyst systems, including Ziegler-Natta, metallocene, and constrained geometry catalysts (CGCs) nih.govresearchgate.net.

Research indicates that the polymerization activity can be influenced by the chain length of the comonomer. For shorter chain comonomers, such as 1-hexene, 1-octene, and this compound, an increase in comonomer length generally leads to a decrease in polymerization activity. This is attributed to increased steric hindrance at the catalytic center, which impedes the insertion of the ethylene monomer into the active sites, thereby reducing the polymerization rate nih.govresearchgate.net. Conversely, for longer chain 1-olefins, an increase in comonomer chain length can sometimes result in improved activity due to the opening of the gap aperture between the Cp(centroid)-M-Cp-(centroid) in metallocene catalysts, facilitating ethylene monomer polymerization nih.gov.

The incorporation of alpha-olefins impacts the properties of the resulting copolymers. For example, the melting temperature and crystallinity of ethylene copolymers decrease with an increasing content of 1-hexene researchgate.net. While 1-hexene copolymers often exhibit higher molecular weights than 1-octene copolymers, their melting temperature and crystallinity show no significant difference researchgate.net.

Table 1: Effect of Comonomer Chain Length on Polymerization Activity (Metallocene/MAO Catalyst System) nih.gov

| Comonomer | Chain Length (C) | Effect on Polymerization Activity | Proposed Reason |

| 1-Hexene | 6 | Decreases with increasing length | Increased steric hindrance |

| 1-Octene | 8 | Decreases with increasing length | Increased steric hindrance |

| This compound | 10 | Decreases with increasing length | Increased steric hindrance |

| 1-Dodecene | 12 | Increases with increasing length | Opening of gap aperture |

| 1-Tetradecene | 14 | Increases with increasing length | Opening of gap aperture |

| 1-Octadecene | 18 | Increases with increasing length | Opening of gap aperture |

Copolymerization with Nonconjugated Dienes (e.g., 1,9-Decadiene)

Copolymerization of this compound with nonconjugated dienes, such as 1,9-decadiene (B157367), allows for the synthesis of ultrahigh molecular weight (UHMW) copolymers containing reactive functionality, specifically terminal olefinic double bonds in the side chains. This process can be achieved in a quasi-living manner using catalysts like Cp*TiMe2(O-2,6-iPr2C6H3)–[Ph3C][B(C6F5)4] (borate) in the presence of Al cocatalysts (e.g., AliBu3/Al(n-C8H17)3) in n-hexane at low temperatures (-30 to -50 °C) mdpi.comnih.gov.

For instance, in the copolymerization of this compound (DC) with 1,9-decadiene (DCD), high catalytic activities (2750–7820 kg-polymer/mol-Ti·h within 20 min) have been observed even at -30 °C, yielding high molecular weight polymers with relatively narrow molecular weight distributions (Mw/Mn = 1.43–1.47) mdpi.com. The molecular weight (Mn) of the copolymer increases over time, with little change in the polydispersity index (PDI) mdpi.com. Lowering the polymerization temperature can lead to a decrease in both activity and PDI mdpi.com.

Table 2: Copolymerization of this compound (DC) with 1,9-Decadiene (DCD) by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst mdpi.com

| Temperature (°C) | Time (min) | Mn (× 10^5) | Mw/Mn | Activity (kg-polymer/mol-Ti·h) |

| -30 | 20 | 3.24–7.53 | 1.43–1.47 | 2750–7820 |

| -40 | 45 | 14.0 | 1.39 | - |

| -50 | 120 | 5.38 | 1.18 | - |

Copolymerization with Methacrylates (e.g., Decylmethacrylate)